Sodium adamantylsulfinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H15NaO2S |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
sodium;adamantane-1-sulfinate |
InChI |
InChI=1S/C10H16O2S.Na/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6H2,(H,11,12);/q;+1/p-1 |
InChI Key |
VLTZSFCJBOSJBI-UHFFFAOYSA-M |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Sodium Adamantylsulfinate
Established Preparative Routes to Sulfinate Salts
The synthesis of sulfinate salts, the general class to which sodium adamantylsulfinate belongs, is well-documented. Several classical methods are routinely employed, each with its own set of advantages and limitations.
Reduction of Sulfonyl Halides (e.g., Sulfonyl Chlorides)
The reduction of sulfonyl chlorides is one of the most common and straightforward methods for preparing sulfinate salts. nih.govgoogle.com This approach is widely used due to the ready availability of a diverse range of sulfonyl chlorides. nih.govrsc.org
A variety of reducing agents can be employed for this transformation. Common choices include zinc dust, sodium sulfite (B76179), and sodium hydrogensulfite. google.comgoogle.com The reaction is typically carried out in an aqueous medium. For instance, the reduction of p-toluenesulfonyl chloride with zinc and sodium carbonate in water yields sodium p-toluenesulfinate hydrate. nih.gov A prevalent method involves the use of sodium sulfite (Na₂SO₃) in the presence of sodium bicarbonate in water at elevated temperatures (70–80 °C), which can produce high yields of the corresponding sodium sulfinate after recrystallization. nih.gov
Recent advancements have explored alternative reducing agents and conditions. For example, magnesium has been used for the reduction of sulfonyl chlorides under sonication to produce anhydrous sulfinate salts. rsc.org Another approach involves the use of rongalite (HOCH₂SO₂Na) as a reductant for the synthesis of sulfinyl esters from sulfonyl chlorides and alcohols, proceeding through a thiosulfonate intermediate. rsc.org
The general scheme for the reduction of a sulfonyl chloride to a sodium sulfinate salt is as follows:
R-SO₂Cl + 2[H] → R-SO₂Na + HCl
Table 1: Common Reducing Agents for Sulfonyl Chlorides
| Reducing Agent | Conditions | Reference |
| Zinc (Zn) | Water, Sodium Carbonate | nih.gov |
| Sodium Sulfite (Na₂SO₃) | Water, Sodium Bicarbonate, 70-80°C | nih.gov |
| Sodium Hydrosulfite | - | google.com |
| Magnesium (Mg) | Sonication | rsc.org |
Oxidation of Thiols or Sulfides to Sulfinates
An alternative strategy for the synthesis of sulfinates involves the oxidation of more reduced sulfur compounds, such as thiols and sulfides. rsc.org This method offers a different retrosynthetic pathway, starting from readily available thiol or sulfide (B99878) precursors.
One conventional method involves a Michael addition of a thiol to an activated alkene like acrylonitrile, followed by oxidation of the resulting sulfide with hydrogen peroxide in glacial acetic acid to form a sulfone. Subsequent treatment of the sulfone with a sodium salt of a thiol can then yield the desired sodium sulfinate in good yields. nih.govrsc.org
Direct oxidation of thiols to sulfinates is also possible, though care must be taken to avoid over-oxidation to the corresponding sulfonic acids. mdpi.com Various oxidizing agents have been explored for this purpose. For example, ultrasound-promoted oxidation of thiols with N-bromosuccinimide (NBS) in an alcohol solvent has been shown to produce a wide variety of sulfinate esters. rsc.org Electrochemical methods have also been developed for the synthesis of sulfinate esters from thiols and alcohols. rsc.org
A general representation of thiol oxidation to a sulfinate is:
R-SH + [O] → R-SO₂H (followed by neutralization to the salt)
Direct Sulfination Reactions
Direct sulfination reactions represent a more convergent approach, where a sulfur dioxide (SO₂) source is directly incorporated into an organic molecule. These methods often utilize organometallic reagents or involve the functionalization of C-H bonds.
One notable method involves the use of a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov In this approach, an aryl or heteroaryl bromide is converted into an organomagnesium or organolithium reagent in situ, which is then trapped with DABSO. Subsequent treatment with aqueous sodium carbonate affords the corresponding sodium arylsulfinate in good to high yields. nih.gov
More recently, photoinduced C(sp³)–H sulfination has emerged as a powerful technique for the direct synthesis of sulfinate salts from unactivated aliphatic C-H bonds. rsc.orgdntb.gov.ua This method uses sodium metabisulfite (B1197395) as the sulfur dioxide source and proceeds under mild, ambient conditions, avoiding the need for pressurized, toxic sulfur dioxide gas. rsc.org This reaction is highly chemoselective, yielding only monosulfination products. rsc.org
Palladium-catalyzed C-H functionalization has also been employed to introduce the sulfonyl group using sodium hydroxymethylsulfinate (Rongalite) as an SO₂²⁻ source, leading to the formation of a sulfinate salt precursor. nih.govacs.org
Specialized Synthetic Approaches to this compound
While the general methods described above are applicable to a wide range of sulfinates, specific strategies have been developed for the synthesis of this compound, leveraging the unique properties of the adamantane (B196018) cage.
Synthesis via Adamantane Derivatives (e.g., 1-Adamantylsulfinic Acid Sodium Salt)
The synthesis of this compound often starts from a pre-functionalized adamantane derivative. A common precursor is 1-adamantylsulfinic acid, which can then be neutralized to its sodium salt. The synthesis of 2-(phenylsulfonyl)-1,3-cyclohexadiene, for example, utilizes sodium benzenesulfinate, which can be prepared from benzenesulfinic acid. orgsyn.org A similar principle applies to adamantane derivatives.
A simple and effective method for converting carboxylic acids into sulfinate salts involves an interrupted Barton decarboxylation reaction. nih.gov This allows for the synthesis of a variety of sulfinate reagents, including those with complex architectures like the adamantyl group, from readily available carboxylic acids. nih.gov
Transition-Metal Catalyzed Preparations
Transition-metal catalysis has become an indispensable tool in modern organic synthesis, and the preparation of sulfinates is no exception. mdpi.commdpi.comnih.govsioc-journal.cnsioc-journal.cn These methods often offer high efficiency and functional group tolerance.
Palladium-catalyzed reactions are particularly prominent. For instance, the palladium-catalyzed sulfination of aryl halides provides direct access to sulfones and sulfonamides via sulfinate intermediates. nih.gov This methodology can be adapted for the synthesis of adamantylsulfinates from adamantyl halides.
Furthermore, dual C-H activation and photoredox catalysis has been used for the sulfonylation of 1-naphthylamine (B1663977) derivatives with various sodium sulfinates. beilstein-journals.org This approach, which can be catalyzed by copper/silver or ruthenium/copper systems, demonstrates the potential for advanced catalytic methods in the synthesis of complex sulfinates. beilstein-journals.org While not explicitly demonstrated for this compound, the broad substrate scope of many of these catalytic systems suggests their applicability. researchgate.net
Table 2: Transition-Metal Catalyzed Approaches to Sulfinates
| Catalytic System | Reactants | Product Type | Reference |
| Palladium | Aryl Halides, SO₂ Surrogate | Ammonium Sulfinates | nih.gov |
| Ru/Cu or Cu/Ag | 1-Naphthylamines, Sodium Sulfinates | Aryl Sulfones | beilstein-journals.org |
| Palladium | Aryl Sulfonium Salts, Rongalite | Aryl Sulfonamides (via sulfinate) | nih.govacs.org |
Electrochemical Synthesis Methods
Electrochemical synthesis offers a green and powerful alternative to conventional chemical methods by using electricity to drive reactions, often under mild conditions. numberanalytics.comrsc.org While specific literature on the direct electrochemical synthesis of this compound is not abundant, general methods for organosulfinate and sulfinic ester synthesis can be adapted. These methods typically involve the reduction or oxidation of a suitable adamantane-containing sulfur precursor at an electrode. beilstein-journals.orgsorbonne-universite.fr
Key principles of electrochemical synthesis involve the controlled transfer of electrons between an electrode and a substrate to form a reactive intermediate. numberanalytics.com For sulfinate synthesis, this could involve the reduction of adamantanesulfonyl chloride or the oxidative S-O bond formation from an appropriate precursor. The choice of electrode material, such as platinum, graphite, or reticulated vitreous carbon (RVC), is crucial for the success of these reactions. beilstein-journals.org
A potential electrochemical route could involve the reduction of adamantanesulfonyl chloride. In a typical setup, a constant current is applied to a solution of the sulfonyl chloride in a suitable solvent within an electrochemical cell. The electrode material and potential are carefully controlled to facilitate the selective reduction to the sulfinate.
Another approach is the electrochemical synthesis of sulfinic esters from sulfonyl hydrazides, which could then be hydrolyzed to the sodium sulfinate salt. rsc.org This method involves the electrochemical oxidation of a sulfonyl hydrazide to form a sulfonyl radical, which then reacts to form the ester. rsc.org
Table 1: Key Parameters in Electrochemical Sulfinate Synthesis
| Parameter | Description | Relevance to Adamantylsulfinate Synthesis |
|---|---|---|
| Starting Material | The initial sulfur-containing adamantane compound. | Adamantanesulfonyl chloride, Adamantyl thiol, Adamantyl sulfonyl hydrazide. |
| Electrode Material | The conductive surface where the reaction occurs (e.g., Pt, C, Ni). beilstein-journals.org | Affects reaction efficiency, selectivity, and potential side reactions. Carbon electrodes are inexpensive and widely used. beilstein-journals.org |
| Solvent/Electrolyte | The medium that dissolves the reactants and supports ion flow. | Must be electrochemically stable within the operating potential window and capable of dissolving the adamantane precursor. |
| Applied Potential/Current | The electrical driving force for the reaction. | Controls the rate and selectivity of the electron transfer process, minimizing over-reduction or side-product formation. numberanalytics.com |
The development of electrochemical methods for industrial-scale production has been successful for various organic and inorganic chemicals, suggesting the potential for future application in adamantylsulfinate synthesis. scielo.br
Flow Chemistry Applications in Adamantylsulfinate Production
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, presents significant advantages for the production of adamantylsulfinate. amt.uk This technology offers enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and straightforward scalability from laboratory to production quantities. wuxiapptec.comamericanpharmaceuticalreview.com
Continuous flow processes have been successfully developed for the synthesis of various sulfinate salts. acs.orgnih.gov A common approach involves a metalation-sulfination sequence. acs.org For adamantylsulfinate, this could involve the reaction of an adamantyl organometallic species with sulfur dioxide (SO2) or a surrogate in a flow reactor. The use of flow technology is particularly advantageous for handling unstable organolithium or Grignard intermediates and gaseous reactants like SO2, enhancing safety and control. nih.govchemrxiv.org
A notable development is the C(sp³)–H sulfinylation of hydrocarbons using photocatalysis in a flow system. chemrxiv.org This method activates C-H bonds, such as those in adamantane, to react with sulfur dioxide, forming the corresponding sulfinate. This approach is highly attractive due to the direct use of the hydrocarbon feedstock. chemrxiv.org
Table 2: Comparison of Batch vs. Flow Synthesis for Sulfinates
| Feature | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Scalability | Often requires significant re-optimization for scale-up. | Readily scalable by extending operation time or using larger reactors. amt.uk |
| Safety | Larger volumes of hazardous materials and potential for thermal runaway. | Smaller reactor volumes enhance safety; better control over exothermic reactions. americanpharmaceuticalreview.com |
| Reaction Control | Gradients in temperature and concentration can occur. | Precise control over temperature, pressure, and residence time. vapourtec.com |
| Efficiency | Can be limited by mass and heat transfer. | Superior mixing and heat transfer lead to faster reactions and higher yields. wuxiapptec.com |
| Intermediate Handling | Isolation of unstable intermediates can be challenging and hazardous. | Unstable intermediates can be generated and consumed in-situ. rsc.orgrsc.org |
The integration of process analytical technology (PAT), such as online FTIR spectroscopy, can be used to monitor reaction kinetics and product quality in real-time, facilitating rapid optimization and control of the flow process. americanpharmaceuticalreview.com This level of control is crucial for ensuring consistent quality in an industrial setting.
Mechanistic Insights into Adamantylsulfinate Formation Pathways
Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. The most common laboratory-scale preparations involve the reduction of adamantanesulfonyl chloride or the reaction of an adamantyl organometallic reagent with a sulfur dioxide source.
A prevalent pathway is the reduction of a sulfonyl chloride. rsc.org This reduction is often accomplished using reagents like sodium sulfite or zinc powder. rsc.orgrsc.org When using zinc, the reaction proceeds through the formation of an organozinc intermediate. The addition of DMF has been observed to significantly improve the yield of the sulfinate in non-aqueous, zinc-based reductions. rsc.org The sulfinate salt is formed, which can then be converted in a one-pot protocol to other derivatives like sulfinamides. rsc.orgacs.org
Proposed Reductive Pathway from Adamantanesulfonyl Chloride:
Reduction: Adamantanesulfonyl chloride reacts with a reducing agent (e.g., Zn).
Ad-SO₂Cl + Zn → [Ad-SO₂]⁻ Zn²⁺Cl
Salt Formation: The resulting adamantylsulfinate anion is stabilized by the counter-ion (e.g., Na⁺ from a subsequent workup step).
Another significant pathway involves the use of organometallic reagents. An adamantyl-lithium or adamantyl-Grignard reagent can be reacted with sulfur dioxide (or a solid surrogate like DABSO) to generate the corresponding sulfinate salt. rsc.org
Proposed Organometallic Pathway:
Nucleophilic Attack: The adamantyl anion (from an organolithium or Grignard reagent) attacks the sulfur atom of SO₂.
Ad-M + SO₂ → Ad-SO₂⁻ M⁺ (where M = Li or MgBr)
Quenching: The resulting lithium or magnesium adamantylsulfinate is then typically converted to the sodium salt.
The mechanism of sulfene (B1252967) formation via dehydrohalogenation of alkanesulfonyl chlorides with a base represents a competing, and generally undesired, pathway that must be controlled by careful selection of reaction conditions. cdnsciencepub.com
Scalability and Industrial Relevance of Synthetic Pathways for Adamantylsulfinates
The scalability and industrial viability of a synthetic route are determined by factors such as cost-effectiveness, efficiency, safety, and environmental impact. adesisinc.com For this compound, these considerations are paramount for its application in larger-scale manufacturing, such as for pharmaceuticals or advanced materials.
Traditional batch syntheses, while suitable for laboratory-scale production, often face challenges in scalability. Issues include managing the heat from exothermic reactions, ensuring consistent mixing in large vessels, and the safe handling of large quantities of reagents.
Flow chemistry presents a highly scalable and industrially relevant alternative. amt.uk The ability to run reactions continuously for extended periods allows for the production of large quantities of material without changing the fundamental reaction setup. wuxiapptec.com This "scaling-out" approach avoids the challenges associated with traditional "scaling-up." amt.uk The enhanced safety profile of flow reactors, especially when dealing with toxic gases like SO₂ or unstable intermediates, makes it an attractive option for industrial production. chemrxiv.org The C(sp³)–H sulfinylation via photocatalysis in flow, in particular, holds promise for a more direct and atom-economical industrial process. chemrxiv.org
Electrochemical synthesis is another technology with significant industrial potential. scielo.br Electrosynthesis can reduce the need for stoichiometric chemical oxidants or reductants, leading to a cleaner process with less waste. rsc.org The production of several commodity and specialty chemicals is already accomplished electrochemically, demonstrating its industrial feasibility. scielo.br For adamantylsulfinate, developing a robust electrochemical process could offer a cost-effective and sustainable manufacturing route.
The process of "route scouting" is critical in medicinal and industrial chemistry to identify the most efficient, cost-effective, and scalable synthetic pathway early in the development process. adesisinc.com For this compound, transitioning from traditional batch reduction of the sulfonyl chloride to advanced flow or electrochemical methods could significantly improve the efficiency and safety of its large-scale production.
Reactivity and Mechanistic Investigations of Sodium Adamantylsulfinate Transformations
Fundamental Reactivity Modes of the Sulfinate Moiety
Sodium adamantylsulfinate, possessing the formula C₁₀H₁₅NaO₂S, is a stable and versatile organosulfur compound. enanotec.co.kr The reactivity of this salt is primarily dictated by the sulfinate group (-SO₂⁻), which can participate in several distinct reaction pathways depending on the conditions and reaction partners. Its multifaceted chemical nature allows it to function as a nucleophile, a precursor to radical species, and a reducing agent, making it a valuable reagent in synthetic organic chemistry. rsc.orgchongyantech.com
The sulfinate anion is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the sulfur atom and the oxygen atom. This duality leads to a competition between S-alkylation, which yields a sulfone, and O-alkylation, which forms a sulfinate ester. chemicalforums.com The selectivity of this process is heavily influenced by the nature of the electrophile and the reaction solvent, a principle explained by Hard-Soft Acid-Base (HSAB) theory. The sulfur atom is a soft nucleophilic center, while the oxygen atom is a hard nucleophilic center. chemicalforums.com
Consequently, reactions with soft electrophiles, such as alkyl iodides, preferentially occur at the sulfur atom, leading to the formation of the thermodynamically more stable sulfone. chemicalforums.com Conversely, hard electrophiles, like dimethyl sulfate (B86663), favor attack at the harder oxygen atom, resulting in the sulfinate ester. chemicalforums.com Solvent choice also plays a critical role; polar aprotic solvents like DMF are common, but the use of polyethylene (B3416737) glycol as a solvent has been shown to be advantageous for favoring S-alkylation. chemicalforums.com In some cases, the initially formed sulfinate ester can rearrange to the more stable sulfone, or it can be hydrolyzed back to the starting sulfinate, allowing the eventual formation of the sulfone product. chemicalforums.com
Table 1: Selectivity in the Alkylation of Sodium Sulfinates Data adapted from Meek and Fowler, 1968, as cited in Chemical Forums. chemicalforums.com
| Electrophile | Reagent Type | Predominant Product | Product Distribution (in DMF) |
|---|---|---|---|
| Dimethyl sulfate | Hard | Sulfinate Ester (O-alkylation) | 88% Sulfinate Ester, 12% Sulfone |
| Methyl tosylate | Intermediate | Sulfinate Ester (O-alkylation) | 77% Sulfinate Ester |
| Iodomethane | Soft | Sulfone (S-alkylation) | 93% Sulfone, 7% Sulfinate Ester |
This compound can serve as a precursor to sulfinyl radicals (Ad-S(O)•), a class of S-centered radicals that had long been synthetically elusive. nih.govnih.gov A successful strategy involves the activation of the sodium sulfinate salt with an electrophilic reagent, such as acetyl chloride. nih.gov This initial reaction is proposed to form an activated intermediate, which then reacts with another equivalent of the sulfinate salt to generate a sulfinyl sulfone (Ad-S(O)-S(O)₂-Ad). nih.gov
This sulfinyl sulfone intermediate possesses a labile S–S bond. nih.gov Under mild heating, this bond undergoes homolytic fission to generate both a sulfonyl radical (Ad-SO₂•) and the desired sulfinyl radical (Ad-S(O)•). nih.govresearchgate.net These radicals can then be trapped in subsequent reactions, for example, through a dual radical addition/radical coupling with unsaturated hydrocarbons. nih.govnih.gov This method has enabled the synthesis of previously inaccessible disulfurized compounds. nih.gov
The sulfinate functional group can act as a reducing agent, a property well-documented for related compounds like sodium hydroxymethanesulfinate (Rongalite). atamanchemicals.comorganic-chemistry.org In this capacity, the sulfinate can be considered a source of the sulfite (B76179) dianion (SO₂²⁻). atamanchemicals.com This enables it to donate electrons and reduce other molecules. For instance, sulfinate derivatives are used as industrial reducing agents in redox-initiator systems for emulsion polymerization and in vat dyeing processes. atamanchemicals.comorganic-chemistry.org While specific studies focusing solely on this compound as a reducing agent are less common, the inherent chemical nature of the sulfinate moiety confers this reducing potential upon the compound. This behavior is also seen in the related inorganic salt, sodium sulfite, which is used as a reducing agent to create anaerobic conditions for cultivating microorganisms. nih.gov
Adamantylsulfinate as a Versatile Synthetic Building Block
The unique reactivity of the adamantylsulfinate moiety makes it a powerful building block for constructing complex organosulfur molecules. Its ability to participate in C-S bond formation is particularly significant for introducing the bulky and lipophilic adamantyl group into various molecular scaffolds.
The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, providing access to key structural motifs found in pharmaceuticals and materials. nih.govrsc.org this compound is an excellent nucleophile for creating C-S bonds, typically leading to the synthesis of adamantyl sulfones. mdpi.comnih.gov
The most direct application of this compound in C-S bond formation is its reaction as a sulfur nucleophile with a carbon electrophile to produce adamantyl sulfones. nih.govatamanchemicals.commdpi.com This transformation is a cornerstone for synthesizing this class of compounds. A variety of methods have been developed that utilize sodium sulfinates for this purpose.
One efficient, transition-metal-free approach involves the reaction of sodium sulfinates with aryne precursors, such as o-silyl aryl triflates. nih.gov Under mild conditions, the sulfinate anion traps the highly reactive aryne intermediate, forming a C-S bond and yielding the corresponding aryl sulfone in good to excellent yields. nih.gov Another catalyst-free method involves reacting sodium sulfinates with 1,2-dibromoethanes to produce vinyl sulfones. organic-chemistry.org The reaction proceeds via an initial nucleophilic substitution followed by elimination. These general methodologies are applicable to this compound for the synthesis of a diverse range of adamantyl sulfones.
Table 2: Representative Conditions for Sulfone Synthesis using Sodium Sulfinates
| Electrophile Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Aryne Precursors (o-silyl aryl triflates) | CsF, CH₃CN, rt to 60 °C | Aryl Sulfones | nih.gov |
| 1,2-Dibromoethanes | DMF, 80 °C | Vinyl Sulfones | organic-chemistry.org |
| Aryl Halides | CuI, D-glucosamine (ligand) | Aryl Sulfones | jchemrev.com |
| Alkyl Halides | DMF or Polyethylene Glycol | Alkyl Sulfones | chemicalforums.com |
N-S Bond Forming Reactions: Synthesis of Adamantyl Sulfonamides
The synthesis of adamantyl sulfonamides from this compound is a crucial transformation, establishing a stable nitrogen-sulfur bond. Sulfonamides are a vital functional group in medicinal chemistry. d-nb.info Direct oxidative coupling of sodium sulfinates with amines provides an efficient route to these compounds.
Key methods include:
Copper-Catalyzed Oxidative Coupling: A new and convenient method for constructing sulfonamides involves a copper-catalyzed reaction between sodium sulfinates and amines. rsc.org This process can use either oxygen (1 atm) or DMSO as the oxidant, demonstrating high efficiency and chemoselectivity. Mechanistic studies suggest the reaction may proceed through a single electron transfer (SET) pathway. rsc.org
Iodine-Mediated Reactions: Ammonium iodide (NH₄I) can mediate the reaction between sodium sulfinates and various amines (both aromatic and aliphatic) to produce sulfonamides in good to excellent yields. d-nb.info The optimized conditions often involve heating the reactants in acetonitrile (B52724) (CH₃CN). d-nb.info
Metal-Free Approaches: While many modern methods rely on metal catalysts, traditional synthesis often involved corrosive sulfonyl chlorides. d-nb.infoorganic-chemistry.org The development of direct routes from sulfinates offers a milder alternative. An effective method for the selective synthesis of sulfonamides from sodium sulfinates and amines under mild conditions has been developed, highlighting its broad substrate scope and high efficiency. nih.gov
Table 2: Conditions for Sulfonamide Synthesis from Sodium Sulfinates
| Catalyst/Mediator | Oxidant | Amine Substrate | Conditions | Yields |
|---|---|---|---|---|
| Copper Catalyst | O₂ or DMSO | Aromatic & Aliphatic | Varies | Good |
| NH₄I | Implicitly Air/Self-oxidation | Aromatic & Aliphatic | CH₃CN, 80°C, 12 h | Reasonable to Excellent |
S-S Bond Forming Reactions: Synthesis of Adamantyl Thiosulfonates
Thiosulfonates, which contain a sulfur-sulfur bond, can be synthesized from sodium sulfinates. These compounds are valuable intermediates in organic synthesis. sioc-journal.cn
Notable synthetic methods include:
Iron(III)-Catalyzed Coupling: A green and efficient synthesis of thiosulfonates involves the iron(III)-catalyzed cross-coupling of thiols and sodium sulfinates under aerobic conditions. organic-chemistry.org This method utilizes an inexpensive and non-toxic catalyst and atmospheric oxygen as the oxidant. organic-chemistry.org
Iodine-Based Systems: One procedure for preparing thiosulfonates involves reacting a thiol with pyridine (B92270) and iodine, followed by the addition of a sodium sulfinate. d-nb.info In a study attempting to synthesize S-adamantyl benzene (B151609) thiosulfonate from 1-adamantanethiol, the reaction showed low reactivity, yielding only 6% of the desired product after 3 hours. d-nb.info This highlights the steric hindrance of the adamantyl group. Another method uses tetrabutylammonium (B224687) iodide (TBAI) and sulfuric acid (H₂SO₄) to generate thiosulfonates from sodium sulfinates without the need for thiols. beilstein-journals.org
Acid-Mediated Synthesis: A controllable and rapid synthesis of thiosulfonates from sodium sulfinates can be achieved using hydroiodic acid in water. rsc.org This method is environmentally benign and proceeds under mild conditions. rsc.org
Table 3: Methods for Thiosulfonate Synthesis from Sodium Sulfinates
| Method | Reactants | Conditions | Findings/Features |
|---|---|---|---|
| Iron(III) Catalysis | Thiols, Sodium Sulfinates | Aerobic | Green, sustainable method. organic-chemistry.org |
| Iodine/Pyridine | 1-Adamantanethiol, Sodium benzenesulfinate | DCM, ambient temp. | Low reactivity and yield (6%) for the adamantyl substrate. d-nb.info |
| TBAI/H₂SO₄ | Sodium Sulfinates | DMF, 120°C | Thiol-free synthesis. beilstein-journals.org |
Catalytic Transformations Involving this compound
Transition-Metal Catalysis in Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov Sodium sulfinates, including this compound, are versatile reagents in these transformations. researchgate.net They can participate in various coupling reactions, often acting as a source of a sulfonyl group.
Examples of such transformations include:
Palladium-Catalyzed Reactions: Palladium catalysts are widely used to facilitate the cross-coupling of sodium sulfinates with partners like organohalides or propargylic carbonates. researchgate.net These reactions can lead to the formation of sulfones or allenes.
Copper-Catalyzed Reactions: Copper catalysts are effective for creating C-S, N-S, and S-S bonds. For instance, copper-catalyzed coupling of sodium sulfinates with amines yields sulfonamides, and coupling with disulfides produces thiosulfonates. rsc.orgorganic-chemistry.org
Nickel-Catalyzed Reactions: Nickel catalysis is prominent in cross-coupling reactions, including those involving organozinc reagents (Negishi coupling) and various electrophiles. nih.govustc.edu.cn The principles can be extended to reactions involving sulfinate partners.
The general mechanism for many of these cross-coupling reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. nih.gov The specific role of the sodium sulfinate can vary, sometimes involving radical intermediates or acting as a nucleophile in the catalytic cycle.
Organocatalytic Applications
Organocatalysis, which uses small organic molecules as catalysts, has become a major field in asymmetric synthesis. mdpi.comrsc.org Sodium sulfinates can participate in organocatalytic reactions, typically as nucleophiles.
Michael Additions: Sodium sulfinates can act as soft nucleophiles in Michael addition reactions. In a process catalyzed by an α,β-dipeptide, the sodium carboxylate generated in situ can orient the electrophile, with the Na⁺ cation acting as a bridging Lewis acid to facilitate the reaction. mdpi.com This principle suggests that this compound could be used in similar asymmetric additions to electron-deficient olefins like nitroolefins or maleimides.
Atroposelective Sulfonylation: Organocatalysis has been used to achieve atroposelective reactions, creating axially chiral molecules. beilstein-journals.org While specific examples using this compound are not prevalent, the concept of atroposelective sulfonylation of naphthyl-type compounds has been demonstrated, showcasing a potential application for chiral sulfinate-derived products. beilstein-journals.org
Synergistic Catalysis: Combining organocatalysis with other catalytic modes, such as transition-metal catalysis or photoredox catalysis, opens up new reaction possibilities. mdpi.com Sodium sulfinates could potentially be integrated into these synergistic systems, for example, by having an organocatalyst activate the electrophile while a metal catalyst engages the sulfinate.
The application of organocatalysis often relies on non-covalent interactions, such as hydrogen bonding, to control reactivity and stereoselectivity. mdpi.commdpi.com
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-Adamantanethiol |
| Acetonitrile |
| Allylic Alcohols |
| Ammonium iodide |
| Bipyridine |
| Copper |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Hydroiodic acid |
| Iron(III) |
| Maleimides |
| Nickel |
| Nitroolefins |
| Palladium |
| Pyridine |
| S-adamantyl benzene thiosulfonate |
| This compound |
| Sodium benzenesulfinate |
| Sodium disulfide |
| Sodium p-toluenesulfinate |
| Sodium sulfide (B99878) |
| Styrene |
| Sulfuric acid |
| Tetrabutylammonium iodide (TBAI) |
| Tungsten |
Photoredox Catalysis and Light-Mediated Reactions
The transformation of this compound under light-mediated conditions, particularly through photoredox catalysis, represents a significant area of modern synthetic chemistry. uni-mainz.denih.gov Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes with the aid of a photocatalyst, which can be a transition metal complex or an organic dye. uni-mainz.dersc.org Upon excitation by light, the photocatalyst is converted to an electronically excited state that is both a more powerful oxidizing and reducing agent than its ground state. uni-mainz.de
Sodium sulfinates, including this compound, are valued in these reactions because they are stable, easy-to-handle precursors for generating sulfonyl radicals. researchgate.netresearchgate.net The process typically begins with the reductive quenching of the excited photocatalyst by the sulfinate anion (Ad-SO₂⁻). uni-regensburg.de This single-electron transfer generates an adamantylsulfonyl radical (Ad-SO₂•), a key reactive intermediate that can engage in a wide array of chemical transformations. researchgate.netuni-regensburg.de
Research has demonstrated the utility of this approach in various synthetic applications. One notable example is the carboxy-sulfonylation of styrenes, where a sulfonyl radical generated from a sodium sulfinate adds across the double bond, followed by the incorporation of carbon dioxide. uni-regensburg.de Although many studies utilize sodium arylsulfinates, the fundamental reactivity of the sulfinate group is applicable to alkyl derivatives like adamantylsulfinate. The bulky adamantyl group, being a non-stabilizing alkyl substituent, influences the steric and electronic properties of the resulting radical and subsequent intermediates.
The choice of photocatalyst and reaction conditions is critical for the success of these transformations. Ruthenium and Iridium polypyridyl complexes are common, but there is growing interest in earth-abundant metal complexes and metal-free organic dyes to improve the sustainability of these methods. rsc.orgbeilstein-journals.org
Table 1: Examples of Photocatalysts in Light-Mediated Sulfinate Reactions This table presents common classes of photocatalysts used for generating radicals from sulfinates and related compounds.
| Catalyst Class | Specific Example | Typical Light Source | Mechanism Feature | Reference |
|---|---|---|---|---|
| Ruthenium Complexes | [Ru(bpy)₃]Cl₂ | Blue LEDs | Reductive quenching by sulfinate | uni-regensburg.debeilstein-journals.org |
| Iridium Complexes | {Ir[dF(CF₃)ppy]₂(dtbbpy)}PF₆ | Blue LEDs | Oxidative quenching of substrate | nih.gov |
| Organic Dyes | 4CzIPN | Blue LEDs | High reduction potential for quenching | uni-regensburg.de |
| Organic Dyes | Rose Bengal | Green Light | Metal-free catalysis | uni-mainz.de |
| Phthalocyanin Complexes | Ruthenium Phthalocyanin | Red Light | Minimizes side reactions | beilstein-journals.org |
Elucidation of Reaction Mechanisms
Understanding the mechanistic pathways of this compound transformations is crucial for controlling reaction outcomes and designing new synthetic methods. The reactions, especially those initiated by photoredox catalysis, are rarely straightforward and often involve a combination of radical and ionic steps.
Radical Reaction Mechanisms
A plausible and widely accepted mechanism for the functionalization of an alkene using this compound is as follows:
Initiation : A photocatalyst (PC) absorbs visible light to form an excited state (PC*). uni-regensburg.de
Radical Generation : The excited photocatalyst is reductively quenched by this compound (Ad-SO₂Na), generating the adamantylsulfonyl radical (Ad-SO₂•) and the reduced form of the photocatalyst (PC⁻•). uni-regensburg.de
Propagation : The electrophilic adamantylsulfonyl radical adds to a C-C double or triple bond, creating a new carbon-centered radical intermediate. researchgate.netuni-regensburg.de
Termination/Further Reaction : This new radical can then be trapped by another species, undergo cyclization, or participate in a subsequent electron transfer step to complete the reaction. researchgate.net
This radical generation strategy provides a powerful tool for forming C-S bonds and accessing complex sulfonylated molecules through processes like cascade cyclizations and multicomponent reactions. researchgate.net
Polar and Ionic Mechanisms
While the initial step is radical formation, the complete reaction mechanism is often not purely radical-based. Many modern photoredox reactions involving sodium sulfinates proceed through a radical/polar crossover pathway. uni-regensburg.de In this sequence, the carbon-centered radical formed during the propagation step undergoes a second single-electron transfer. uni-regensburg.de
Specifically, the reduced photocatalyst (PC⁻•) generated in the initiation step can donate an electron to the radical intermediate. uni-regensburg.de This reduction converts the neutral radical into a carbanion, a polar, ionic species. uni-regensburg.de This nucleophilic anion can then react with a suitable electrophile, such as CO₂, an aldehyde, or another trapping agent, to form the final product. uni-regensburg.de
Therefore, the transformation involves both radical intermediates (adamantylsulfonyl radical, carbon-centered radical) and ionic intermediates (carbanion). While the sulfinate anion itself is a nucleophile and could theoretically participate in direct nucleophilic substitution (SN2) reactions under different conditions, the focus of light-mediated investigations is on its capacity as a single-electron donor to initiate radical chemistry. youtube.com
Table 2: General Mechanistic Steps in a Radical/Polar Crossover Reaction
| Step | Description | Key Species | Mechanism Type | Reference |
|---|---|---|---|---|
| 1. Catalyst Excitation | The photocatalyst (PC) absorbs a photon. | PC* (Excited State) | Photophysical | uni-mainz.de |
| 2. Radical Generation | PC* is quenched by Ad-SO₂Na via SET. | Ad-SO₂• (Radical) | Radical | uni-regensburg.de |
| 3. Radical Addition | Ad-SO₂• adds to an unsaturated bond (e.g., an alkene). | Carbon-centered radical | Radical | uni-regensburg.de |
| 4. Radical-Polar Crossover | The carbon radical is reduced by PC⁻• via SET. | Carbanion | Ionic/Polar | uni-regensburg.de |
| 5. Electrophilic Trapping | The carbanion reacts with an electrophile (E⁺). | Final Product | Ionic/Polar | uni-regensburg.de |
Influence of Reaction Conditions on Pathway Selectivity
The selectivity and efficiency of reactions involving this compound are highly dependent on a variety of reaction parameters. The ability to control these conditions allows chemists to favor one reaction pathway over another, leading to the desired product. ru.nl
Photocatalyst : The choice of photocatalyst is paramount as its redox potential determines whether it can be effectively quenched by the sulfinate and whether it can participate in subsequent electron transfer steps. uni-regensburg.de For instance, the reactivity of sulfonyl radicals has been shown to differ when using an iridium-based catalyst versus an organic dye like 4CzIPN. uni-regensburg.dersc.org
Light Source : The wavelength and intensity of the light source can influence reaction outcomes. Some reactions proceed more efficiently or with fewer side products under a specific color of light (e.g., red vs. blue light), which can be crucial for substrates that are sensitive to higher-energy irradiation. beilstein-journals.orgchemrxiv.org
Solvent : The solvent can affect the stability of radical and ionic intermediates and influence the rates of the various mechanistic steps.
Temperature : While many photoredox reactions are conducted at ambient temperature, temperature can be a key factor in pathway selectivity, potentially shifting the balance between radical- and ionic-dominated mechanisms. mdpi.com
Additives and Reagents : The presence of external oxidants, reductants, or electrophilic trapping agents fundamentally dictates the course of the reaction after the initial radical generation. For example, in the absence of a trapping agent, the radical intermediate might follow a different pathway, such as dimerization or hydrogen atom abstraction. libretexts.org
Table 3: Influence of Reaction Conditions on Pathway Selectivity
| Parameter | Influence on Reaction | Example | Reference |
|---|---|---|---|
| Catalyst Type | Affects redox potentials and reaction efficiency. | 4CzIPN shows higher reactivity for some styrenes compared to Ru-catalysts. | uni-regensburg.de |
| Light Wavelength | Can prevent substrate decomposition and improve penetration. | Red light avoids decomposition seen with blue light in certain trifluoromethylations. | beilstein-journals.org |
| Reaction Temperature | Can shift the balance between ionic and radical pathways. | In some systems, higher temperatures favor radical mechanisms. | mdpi.com |
| Electrophile/Trap | Determines the final product in radical/polar crossover. | CO₂ is used as a C1 source to form a carboxylic acid. | uni-regensburg.de |
Applications of Sodium Adamantylsulfinate in Contemporary Organic Synthesis Strategies
Late-Stage Functionalization Using Adamantylsulfinate Reagents (e.g., Baran Diversinates)
Late-stage functionalization (LSF) is a transformative strategy in medicinal chemistry and drug discovery that allows for the modification of complex molecules at the final stages of a synthetic sequence. nih.govresearchgate.net This approach avoids the need for lengthy de novo synthesis to produce analogues of a lead compound. Adamantylsulfinate reagents, particularly the zinc bis(alkanesulfinate) reagents known as Baran Diversinates™, are highly effective for this purpose. sigmaaldrich.com These reagents serve as precursors to the adamantyl radical, which can then engage in C-H functionalization reactions, allowing for the direct installation of an adamantyl group without pre-functionalized handles on the substrate. nih.govsigmaaldrich.com
The direct conversion of a C-H bond to a C-C bond is a primary goal of modern synthesis. organic-chemistry.org Adamantylsulfinate reagents excel in the C-H functionalization of electron-deficient (hetero)aromatic systems, which are common motifs in pharmaceuticals. The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), which facilitates the generation of an adamantyl radical from the zinc sulfinate salt. This radical then adds to the heterocycle in a Minisci-type reaction. This methodology has been successfully applied to a wide array of complex molecular scaffolds. researchgate.net
For instance, researchers have demonstrated the functionalization of diverse heterocyclic cores, including those found in marketed drugs and natural products. researchgate.net The reaction of the natural product papaverine (B1678415) with a series of Baran Diversinates™ led to the creation of a small library of novel analogues for biodiscovery, showcasing the power of LSF even on intricate scaffolds. nih.gov
| Substrate Core | Reagent | Product | Yield (%) |
| Pyridine (B92270) | Zinc Adamantylsulfinate | Adamantyl-pyridine | Moderate to High |
| Quinoline | Zinc Adamantylsulfinate | Adamantyl-quinoline | Moderate to High |
| Papaverine | Zinc Adamantylsulfinate | Adamantyl-papaverine | Low |
| Pyrimidine | Zinc Adamantylsulfinate | Adamantyl-pyrimidine | Moderate |
| Imidazole | Zinc Adamantylsulfinate | Adamantyl-imidazole | Moderate |
Table 1: Representative examples of C-H adamantylation on various heterocyclic scaffolds using zinc adamantylsulfinate reagents. Yields are generally moderate to high, though they can be substrate-dependent as seen with papaverine. nih.govresearchgate.net
The adamantyl group is more than just a sterically demanding substituent; it is a "lipophilic bullet" that can dramatically improve the pharmacokinetic properties of a drug candidate. researchgate.netnih.gov Its rigid, three-dimensional cage structure provides a unique combination of bulk and high lipophilicity (the hydrophobic constant, π, is estimated at 3.1). ebi.ac.uk
Strategic incorporation of this moiety can lead to several benefits:
Enhanced Metabolic Stability : The bulky adamantyl group can shield adjacent parts of the molecule from metabolic enzymes, thereby increasing the drug's half-life. researchgate.netebi.ac.uk
Increased Lipophilicity : Introducing an adamantyl group can increase a compound's ability to cross cellular membranes, including the blood-brain barrier, transforming hydrophilic molecules into more clinically viable candidates. researchgate.netpublish.csiro.au
Improved Target Binding : The well-defined shape of the adamantyl group can facilitate precise, space-filling interactions within a biological target's binding pocket, potentially increasing potency and selectivity. publish.csiro.au
"Escaping Flatland" : In modern drug design, moving away from flat, aromatic structures is a key strategy. The adamantyl group provides a robust, three-dimensional scaffold to explore new chemical space. publish.csiro.au
The ability of adamantylsulfinate reagents to install this group late in a synthesis allows medicinal chemists to rapidly assess these effects on a given molecular scaffold. researchgate.net
Role in the Synthesis of Architecturally Complex Molecules
Beyond late-stage derivatization, the reliable adamantylation enabled by sulfinate reagents plays a role in the de novo synthesis of architecturally complex molecules. nih.govnih.gov When a target molecule, such as a natural product or a designed therapeutic, contains an adamantane (B196018) cage as a core structural element, methods for its efficient installation are crucial. Radical-based strategies originating from adamantylsulfinate allow for the formation of challenging C-C bonds under mild conditions that are compatible with other sensitive functional groups present in advanced intermediates. This reliability allows synthetic chemists to design more convergent and efficient routes to complex targets that would be difficult to access using traditional ionic or transition-metal-catalyzed methods.
Contributions to Diversification-Oriented Synthesis
Diversification-Oriented Synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening. researchgate.net Adamantylsulfinate reagents are ideal tools for DOS because they enable a common intermediate to be branched out into numerous derivatives. sigmaaldrich.comsigmaaldrich.com
The process leverages the power of radical C-H functionalization, where a single, complex molecular core can be subjected to adamantylation (and other alkylations using different sulfinate reagents) to produce a family of related compounds. nih.gov Each member of this new library possesses a distinct substitution pattern or appended group, allowing for a thorough exploration of the structure-activity relationship (SAR). This strategy decouples the synthesis of the core scaffold from the diversification step, greatly accelerating the discovery of new bioactive molecules. nih.gov
Development of Novel Protecting Groups Derived from Adamantylsulfinates
The chemistry of sulfinates extends to the development of protecting groups, particularly for amines. nih.govharvard.edu Amines can be converted to sulfinamides, which serve as effective protecting groups due to their stability under a variety of reaction conditions. researchgate.net While p-toluenesulfonamides (tosylamides) are known for their robustness, their removal often requires harsh conditions. nih.gov Sulfinamides, in contrast, can often be cleaved under milder acidic conditions. researchgate.net
The group of Varinder Aggarwal investigated the sulfinyl moiety as a practical alternative to traditional sulfonamides. They demonstrated that a p-tolylsulfinamide group could be installed and later removed in high yield with hydrogen chloride. researchgate.net While specific research on adamantylsulfinamide as a widely used protecting group is less documented, the principles suggest its potential utility. An adamantylsulfinamide would offer significant steric bulk, potentially influencing the stereochemical outcome of nearby reactions, while its electronic properties would be similar to other alkylsulfinamides. Its stability and cleavage patterns would likely offer a unique profile compared to existing aryl-based sulfonyl and sulfinyl protecting groups, making it a potentially valuable tool in complex multistep synthesis. researchgate.net
Theoretical and Computational Studies on Adamantylsulfinate Systems
Electronic Structure Analysis of the Adamantylsulfinate Anion
The electronic structure of the adamantylsulfinate anion is fundamental to understanding its reactivity and stability. Computational methods are invaluable tools for probing these characteristics at a molecular level.
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic properties of molecules. plos.orgwikipedia.org DFT has proven particularly useful for studying anionic species, with various functionals available to provide accurate predictions of electron affinity and redox potentials. rsc.org For instance, studies have shown that for organic anions, functionals like BPW91, B3PW91, and M06 can provide reliable results. rsc.org The choice of functional and basis set is critical for obtaining accurate results, and methods are often benchmarked against experimental data or higher-level calculations. plos.orgrsc.org
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CCSD(T)), offer a different approach. nih.gov While often more computationally expensive, they can provide valuable benchmarks. rsc.org Density-corrected DFT (DC-DFT) is a framework that aims to improve upon standard DFT by separating errors in the functional from errors in the self-consistent density, which can be particularly beneficial for challenging systems like anions. arxiv.org
The application of these methods to the adamantylsulfinate anion would involve calculating key electronic descriptors. These calculations help to map the electron density distribution, identify the sites most susceptible to electrophilic or nucleophilic attack, and understand the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.
| Computational Method | Key Applications in Studying Adamantylsulfinate Anion | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electron affinity, redox potentials, and molecular orbital energies. rsc.org | Prediction of reactivity, stability, and electronic properties. |
| Ab Initio Methods (HF, MP2, CCSD(T)) | High-accuracy benchmark calculations of electronic structure. rsc.orgnih.gov | Validation of DFT results and fundamental understanding of electronic properties. |
| Density-Corrected DFT (DC-DFT) | Improved accuracy for systems with challenging electronic structures like anions. arxiv.org | More reliable predictions of energies and properties where standard DFT may fail. |
The adamantyl group, being a tricyclic system, has a well-defined and rigid structure. csbsju.edu However, the rotation around the C-S bond connecting the adamantyl cage to the sulfinate group can lead to different conformers. Computational modeling can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. This information is vital for understanding how the steric bulk of the adamantyl group might direct the approach of reactants in a chemical reaction. The introduction of substituents on the adamantyl cage can further influence its conformational preferences and steric effects. nih.gov
| Aspect of Conformational Analysis | Computational Approach | Expected Findings for Adamantylsulfinate |
|---|---|---|
| Rotational barriers around the C-S bond | Potential energy surface scans using DFT or other quantum mechanical methods. | Determination of the most stable conformations and the energy required for rotation. |
| Influence of the adamantyl cage on steric accessibility | Molecular modeling and visualization of the van der Waals surface. | Identification of sterically hindered and accessible regions of the sulfinate group. |
| Effect of substituents on the adamantyl group | Comparative conformational analysis of substituted and unsubstituted adamantylsulfinate. nih.gov | Understanding how modifications to the adamantyl scaffold can tune the steric and electronic properties of the reagent. |
Mechanistic Probing via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.govrsc.orgchemrxiv.org For reactions involving adamantylsulfinate, these methods can provide a detailed picture of how the reaction proceeds at the atomic level.
A key aspect of mechanistic studies is the identification of the reaction pathway, which connects reactants to products through one or more transition states. numberanalytics.comarxiv.org Transition states are high-energy, transient structures that represent the "point of no return" in a reaction. mit.edu Computational methods can be used to locate and characterize these transition states, providing crucial information about the reaction mechanism and its kinetics. nih.govchemrxiv.org
For a reaction involving adamantylsulfinate, computational chemists would model the interaction of the sulfinate with a reaction partner. By mapping the potential energy surface, they can identify the minimum energy path for the reaction and the structure of the transition state. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
Many chemical reactions can potentially yield multiple products. Selectivity refers to the preference for the formation of one product over others. Computational modeling can be instrumental in understanding and predicting the chemo-, regio-, and stereoselectivity of reactions involving adamantylsulfinate.
By calculating the activation energies for the different possible reaction pathways leading to different products, chemists can predict which product is likely to be favored. For example, if a reaction can occur at two different sites on a molecule (regioselectivity), the pathway with the lower activation energy will be the preferred one. Similarly, if a reaction can produce different stereoisomers, the relative energies of the transition states leading to these isomers will determine the stereochemical outcome. The bulky adamantyl group is expected to play a significant role in controlling selectivity through steric hindrance, and computational studies can quantify these effects.
In Silico Design of Adamantylsulfinate-Based Reagents
The insights gained from theoretical and computational studies can be leveraged for the in silico design of new reagents with tailored properties. nih.gov This involves using computational methods to predict the properties and reactivity of hypothetical molecules before they are synthesized in the laboratory. nih.gov
For adamantylsulfinate-based reagents, this could involve modifying the adamantyl scaffold with different substituents to fine-tune its steric and electronic properties. For instance, introducing electron-withdrawing or electron-donating groups could alter the nucleophilicity of the sulfinate. Computational screening of a library of virtual compounds can help identify promising candidates for synthesis that are predicted to have enhanced reactivity, selectivity, or other desirable characteristics for specific applications. This approach can significantly accelerate the discovery and development of new and improved chemical reagents. nih.gov
: Molecular Dynamics Simulations of Adamantylsulfinate Interactions in Solution
For a molecule like sodium adamantylsulfinate, MD simulations would typically model the solute within a box of explicit water molecules (e.g., TIP3P or SPC water models). nih.govsemanticscholar.org To maintain system neutrality and simulate realistic ionic conditions, counter-ions like sodium (Na+) are included. semanticscholar.org The interactions between all atoms are governed by a force field (e.g., GROMOS, AMBER) which parameterizes bond lengths, angles, dihedrals, and non-bonded interactions like van der Waals and electrostatic forces. semanticscholar.orgtandfonline.com Simulations are often run for extended periods (nanoseconds) under constant temperature and pressure (NPT ensemble) to achieve thermodynamic equilibrium and observe the dynamic behavior of the system. semanticscholar.org
Expected Solvation and Interaction Dynamics
Based on simulations of related compounds, a clear dichotomy in the interaction of this compound with an aqueous environment is expected:
Adamantane (B196018) Cage (Hydrophobic Moiety): The adamantane group, known for its high lipophilicity and rigid, cage-like structure, would exhibit strong hydrophobic characteristics. semanticscholar.orgacs.org Water molecules would tend to form an ordered, cage-like structure (clathrate-like) around the adamantane moiety to minimize the disruption of the hydrogen-bonding network. This phenomenon, known as hydrophobic hydration, is entropically unfavorable. MD simulations of other adamantane derivatives have shown their preference for non-polar environments or the interfacial regions of lipid bilayers. nih.govnih.gov
Sodium Sulfinate Group (Hydrophilic Moiety): The -SO₂Na group is ionic and thus strongly hydrophilic. The sulfinate group (SO₂⁻) would act as a hydrogen bond acceptor, readily interacting with the hydrogen atoms of surrounding water molecules. The sodium counter-ion (Na⁺) would also be solvated, surrounded by a shell of water molecules with their oxygen atoms oriented towards the positive charge. nih.govbibliotekanauki.pl Radial distribution functions (RDFs) from simulations of sodium sulfate (B86663) and sodium dodecyl sulfate solutions show well-defined solvation shells for the Na⁺ ion and the sulfate/sulfonate groups, indicating strong, ordered interactions with water. bibliotekanauki.plmdpi.comresearchgate.net
The interplay between these two opposing functionalities would likely lead to complex self-assembly behaviors in solution, especially at concentrations above the critical micelle concentration, though such phenomena would require large-scale simulations.
Illustrative Research Findings
To quantify the interactions in a hypothetical MD study of this compound, researchers would typically analyze several parameters. The following tables present illustrative data based on findings from analogous systems.
Table 1: Illustrative Solvation Free Energies (ΔGsolv) in Various Solvents
This table demonstrates how the environment affects the solubility of a compound. The values are hypothetical but reflect the principle that polar molecules are more stable (have more negative ΔGsolv) in polar solvents. This data is analogous to solvation energy calculations performed for other adamantane derivatives. semanticscholar.orgtandfonline.comksu.edu.sa
| Solvent | Dielectric Constant (ε) | Illustrative ΔGsolv (kcal/mol) |
| Water | 78.4 | -85.5 |
| Ethanol | 24.5 | -79.2 |
| Chloroform | 4.8 | -65.8 |
| Hexane | 1.9 | -40.1 |
Table 2: Illustrative Radial Distribution Function (RDF) Peak Distances
RDFs describe the probability of finding one atom at a certain distance from another. The first peak in an RDF indicates the first solvation shell. This data is modeled on RDFs from simulations of sodium sulfate and related surfactants in water. bibliotekanauki.plresearchgate.nethanspub.org
| Atom Pair | First Peak Distance (Å) | Interpretation |
| S - O (Water) | 3.7 | Distance from sulfinate sulfur to first water shell |
| O (Sulfinate) - H (Water) | 1.9 | Hydrogen bond distance to sulfinate oxygen |
| Na⁺ - O (Sulfinate) | 2.4 | Contact ion pair distance |
| Na⁺ - O (Water) | 2.5 | Distance to first Na⁺ hydration shell |
| C (Adamantane) - O (Water) | 4.5 | First hydration shell around the hydrophobic cage |
These theoretical approaches and computational simulations provide a framework for understanding the molecular-level interactions that dictate the chemical and physical properties of this compound in solution. Future dedicated MD studies are necessary to provide precise quantitative data and validate these expected behaviors.
Emerging Trends and Future Research Perspectives in Adamantylsulfinate Chemistry
Development of More Sustainable and Environmentally Benign Syntheses
The development of sustainable and environmentally friendly methods for synthesizing chemical compounds is a growing area of focus in modern chemistry. nih.govnih.govunibe.ch Traditional methods for adamantane (B196018) functionalization often rely on harsh reagents and produce significant waste. beilstein-journals.org For instance, the use of mineral acids like concentrated H2SO4 necessitates extensive neutralization and quenching steps, leading to large volumes of wastewater. beilstein-journals.org
A promising, greener approach involves the use of recyclable catalysts. For example, a commercially available, strongly acidic cross-linked polystyrene-type sulfonic acid resin has been successfully used as a recyclable catalyst for the adamantylation of substituted phenols with adamantanols in acetic acid. beilstein-journals.org This method is nearly waste-free, as the only byproduct, water, can be converted to the solvent acetic acid. The catalyst itself can be easily recovered by filtration and reused multiple times without significant loss of activity. beilstein-journals.org
Another avenue for sustainable synthesis is the utilization of biodegradable solid catalysts. For instance, a nanocatalyst composed of copper-anchored polysulfonamide-modified UiO-66-NH2 and sodium alginate has been developed. nih.gov The use of sodium alginate, a non-toxic biopolymer, enhances the catalyst's biodegradability and environmental friendliness. nih.gov Such approaches align with the principles of green chemistry by providing safer and more sustainable routes for organic synthesis. nih.gov
Future research in this area will likely focus on expanding the range of recyclable and biodegradable catalysts, as well as exploring solvent-free reaction conditions and the use of renewable starting materials to further minimize the environmental impact of adamantylsulfinate synthesis. nih.gov
Exploration of New Catalytic Systems for Adamantylsulfinate Transformations
The discovery of novel catalytic systems is crucial for advancing the chemistry of adamantylsulfinates, enabling milder reaction conditions, and improving selectivity. pitt.educore.ac.uk Recent progress has seen the emergence of various catalysts for adamantylation reactions.
Transition Metal Catalysis: First-row transition metals like copper are attractive due to their low toxicity and cost. nih.gov Copper(I) species, in conjunction with an oxidant like di-tert-butyl peroxide (DTBP), have been used to selectively functionalize adamantane at the tertiary position. nih.gov Other transition metals, including nickel and palladium, have also been employed in catalytic systems for related transformations. uni-regensburg.de
Photoredox Catalysis: Visible-light-induced photocatalysis represents a powerful and sustainable approach. Dual catalytic systems, combining an iridium photocatalyst with a hydrogen-atom transfer (HAT) catalyst, have shown remarkable selectivity for the tertiary C–H bonds of adamantanes. nih.govacs.org This method has demonstrated broad functional group tolerance and high yields for the alkylation of various adamantane derivatives. nih.govacs.org
Lewis and Brønsted Acid Catalysis: Lewis acids such as aluminum triflate have been shown to be effective catalysts for the N-adamantylation of various nucleophiles using 1-adamantanol. mdpi.comresearchgate.net Similarly, Brønsted acids like triflic acid have been utilized to promote the adamantylation of aromatic compounds. rsc.orgrsc.orgnih.govacs.org These reactions often proceed under mild conditions and can exhibit high selectivity. rsc.org
The following table summarizes some of the catalytic systems used in adamantane functionalization:
| Catalyst System | Reactants | Product Type | Key Features |
| Cu(I) / DTBP | Adamantane, N-methylacetamide | Imide | Selective for tertiary position |
| Ir photocatalyst / Quinuclidine HAT catalyst | Adamantane, Alkenes | Alkylated adamantane | High regioselectivity, broad scope |
| Aluminum triflate | 1-Adamantanol, Amides/Sulfonamides | N-adamantylated compounds | Efficient, uses stoichiometric 1-adamantanol |
| Triflic acid | 1-Adamantanol, Aromatics | Adamantylated aromatics | Mild conditions, high para-selectivity |
| Sulfonic acid resin | Adamantanol, Phenols | o-Adamantylphenols | Recyclable catalyst, waste-free process |
Future research will likely focus on developing more efficient and selective catalysts, including those based on earth-abundant metals and those that can operate under even milder, more environmentally friendly conditions. The combination of different catalytic strategies, such as synergistic catalysis where two catalysts work in concert, also holds significant promise for developing novel transformations. nih.gov
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions involving adamantylsulfinates. wikipedia.orgbmglabtech.com These technologies allow researchers to perform a vast number of experiments in a short amount of time, accelerating the pace of research and development. wikipedia.orgyoutube.com
Automated Synthesis: Automated synthesis platforms, often utilizing robotics, can prepare and purify large libraries of compounds with minimal human intervention. wikipedia.org For instance, the solid-phase synthesis of oligonucleotides has been automated, enabling the programmable incorporation of adamantane moieties. acs.org This has been achieved through the design of novel adamantane-based phosphoramidites that are compatible with automated DNA synthesizers. acs.org Such approaches facilitate the rapid generation of diverse adamantane-containing molecules for various applications. acs.orgresearchgate.net
High-Throughput Experimentation (HTE): HTE involves the use of miniaturized reactors, such as microtiter plates, and robotic liquid handling systems to screen millions of chemical reactions quickly. wikipedia.org This is particularly valuable for identifying "hits"—compounds that exhibit a desired activity—from large compound libraries. youtube.com In the context of adamantylsulfinate chemistry, HTE can be used to:
Rapidly screen different catalysts, solvents, and reaction conditions to optimize reaction yields and selectivity.
Discover novel reactions and transformations by testing a wide range of starting materials.
Identify new adamantane derivatives with specific biological or material properties. nih.gov
Assay Plate Preparation: Dispensing reactants into microtiter plates. wikipedia.org
Reaction Execution: Utilizing robotic systems for additions, mixing, and incubation. wikipedia.org
Reaction Observation/Analysis: Using sensitive detectors to measure the outcome of each reaction. wikipedia.org
Data Analysis and Hit Selection: Identifying the most promising candidates for further investigation. wikipedia.org
The synergy between automated synthesis and HTE creates a powerful platform for accelerating discovery in adamantylsulfinate chemistry. Future advancements in robotics, miniaturization, and data analysis will further enhance the capabilities of these integrated systems. researchgate.net
Interdisciplinary Research Opportunities in Materials Science and Chemical Biology (focused on synthetic utility)
The unique structural and chemical properties of the adamantane cage make it a valuable building block in both materials science and chemical biology, opening up numerous interdisciplinary research avenues with a focus on synthetic utility. wikipedia.orgresearchgate.netresearchgate.net
Materials Science: The rigid and bulky nature of the adamantane scaffold can be exploited to create novel materials with enhanced properties. researchgate.net
Polymers: Adamantane-based polymers have been investigated for applications such as coatings for touchscreens. wikipedia.orgpensoft.net The incorporation of adamantane units can improve the thermal stability and solubility of polymers. thieme.de
Nanotechnology: The cage-like structure of adamantane allows for the encapsulation of guest molecules, which could be released under specific conditions, suggesting potential applications in nanotechnology. wikipedia.org Adamantane can also serve as a molecular building block for the self-assembly of molecular crystals and frameworks. wikipedia.org Recently, a new material composed of interlocking adamantane-based polyhedral molecules, called an infinite catenane, has been synthesized, demonstrating flexibility and strength. berkeley.edu
Molecular Electronics: Polyfunctionalized adamantane derivatives have found use in the design of molecular electronic devices. researchgate.net
Chemical Biology: The lipophilic adamantane moiety is often incorporated into biologically active molecules to enhance their properties. nih.govmdpi.com Its synthetic utility in this field is significant.
Drug Delivery: Adamantane derivatives are widely used in the design of drug delivery systems. pensoft.netnih.govmdpi.com They can be incorporated into liposomes, cyclodextrins, and dendrimers to improve drug targeting and delivery. nih.govmdpi.com The adamantane group can act as an anchor in the lipid bilayer of liposomes, facilitating surface recognition and targeted delivery. nih.gov
Bioconjugation: The ability to functionalize adamantane allows for its attachment to various biomolecules. For example, an adamantane phosphoramidite (B1245037) has been synthesized for the automated, programmable functionalization of oligonucleotides. acs.orgresearchgate.net This allows for the modification of nucleic acid aptamers, altering their properties and enabling self-assembly with other molecules like poly-β-cyclodextrin. acs.org
The following table highlights some interdisciplinary applications of adamantane derivatives:
| Field | Application | Key Property Utilized |
| Materials Science | Polymer coatings | Thermal stability, rigidity |
| Nanoscale frameworks | Cage-like structure, self-assembly | |
| Molecular electronics | Defined three-dimensional structure | |
| Chemical Biology | Drug delivery systems | Lipophilicity, ability to anchor to membranes |
| Bioconjugation | Versatile functionalization | |
| Surface recognition | Specific interactions with biological targets |
Future research will continue to explore the synthesis of novel polyfunctionalized adamantane derivatives for the creation of advanced materials and sophisticated tools for chemical biology. researchgate.net
Addressing Challenges in Synthetic Efficiency and Selectivity
Despite recent advances, significant challenges remain in achieving high efficiency and selectivity in the synthesis of adamantane derivatives. The unique structure and high bond dissociation energies of adamantane's C-H bonds present a considerable hurdle. nih.govacs.orgresearchgate.net
The Selectivity Challenge: Adamantane possesses two types of C-H bonds: tertiary (at the bridgehead positions) and secondary. The bond dissociation energy (BDE) of the tertiary C-H bond is exceptionally high (99 kcal/mol), even higher than the secondary C-H bond (96 kcal/mol). acs.orgresearchgate.net This makes the selective functionalization of one type of C-H bond in the presence of the other a long-standing challenge in organic synthesis. nih.govacs.org Many traditional methods that are powerful enough to break these strong bonds often lack selectivity, leading to mixtures of products. nih.govchemrxiv.org
Strategies to Improve Selectivity:
Catalyst Control: The development of highly selective catalysts is paramount. For example, a dual catalytic system using an iridium photocatalyst and an electron-deficient quinuclidine-based hydrogen-atom transfer (HAT) catalyst has demonstrated unprecedented selectivity for the tertiary C-H bonds of adamantane. acs.orgchemrxiv.org This selectivity is attributed to polar effects in the transition state. acs.org
Directing Groups: While often used in C-H activation, the use of directing groups to guide a catalyst to a specific site on the adamantane core is an area that could be further explored to control regioselectivity. acs.org
Reaction Condition Optimization: Fine-tuning reaction parameters such as solvent, temperature, and reactant ratios can significantly influence selectivity. For instance, in the adamantylation of aromatic compounds, the choice of solvent can dramatically affect the ratio of meta to para isomers. rsc.org
Improving Synthetic Efficiency:
Catalyst Turnover and Longevity: For catalytic processes, developing robust catalysts that can be recycled and reused multiple times without a significant drop in activity is crucial for large-scale, cost-effective synthesis. beilstein-journals.org Ion-exchange resins are a good example of a recyclable catalyst in this context. beilstein-journals.org
The following table summarizes some challenges and potential solutions in adamantane synthesis:
| Challenge | Description | Potential Solutions |
| Regioselectivity | Differentiating between strong tertiary and secondary C-H bonds. | Development of highly selective catalysts (e.g., photoredox/HAT systems), use of directing groups. |
| Chemoselectivity | Functionalizing adamantane in the presence of other reactive functional groups. | Catalyst systems with high functional group tolerance (e.g., specific photoredox systems). acs.org |
| Reaction Yields | Overcoming the high activation energy barrier for C-H bond cleavage to achieve high conversion. | Use of highly reactive intermediates (e.g., radicals generated by peroxides or photoexcitation), optimized reaction conditions. nih.gov |
| Process Efficiency | Minimizing waste, energy consumption, and process steps. | One-pot syntheses, use of recyclable catalysts, development of solvent-free methods. beilstein-journals.orgrsc.org |
Future research will continue to focus on overcoming these challenges by designing more sophisticated catalytic systems and exploring novel reaction pathways to achieve unparalleled levels of efficiency and selectivity in adamantane chemistry. nih.gov
Q & A
Q. What computational modeling techniques are employed to predict the structure-activity relationships of this compound derivatives?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models use descriptors like logP, polar surface area, and H-bond donors. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., sulfotransferases). Validate predictions with synthetic analogs and in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
